![molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6](/img/no-structure.png)

5-methyl-6H-thieno[2,3-b]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

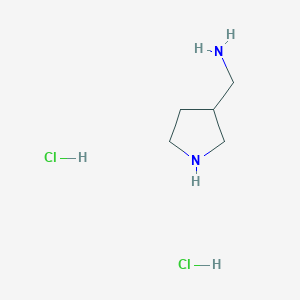

5-methyl-6H-thieno[2,3-b]pyrrole is a chemical compound with the CAS Number: 1261151-47-6 . It has a molecular weight of 137.21 and its IUPAC name is 5-methyl-6H-thieno[2,3-b]pyrrole . The compound is in powder form .

Synthesis Analysis

The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole and related compounds often involves C–C coupling . For example, the Stille reaction, which involves the coupling of organostannanes with organic halides or triflates in the presence of a palladium catalyst, has been used . Other methods include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis

The InChI code for 5-methyl-6H-thieno[2,3-b]pyrrole is 1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 5-methyl-6H-thieno[2,3-b]pyrrole are not detailed in the search results, pyrrole compounds are known to undergo a variety of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

5-methyl-6H-thieno[2,3-b]pyrrole is a powder that is stored at room temperature . Its molecular weight is 137.21 .Applications De Recherche Scientifique

Inhibitors of Glycogen Phosphorylase

Amides of thieno[2,3-b]pyrrole-5-carboxylic acids, which are structurally related to 5-methyl-6H-thieno[2,3-b]pyrrole, have been characterized as inhibitors of glycogen phosphorylase. This application is significant in the research for diabetes treatment, as glycogen phosphorylase plays a key role in glucose metabolism .

Histone Lysine Demethylase Inhibition

These compounds have also been studied for their potential to inhibit histone lysine demethylase, an enzyme involved in epigenetic regulation. This could have implications for cancer therapy, as epigenetic modifications can contribute to tumor development and progression .

D-Amino Acid Oxidase Inhibition

Another application is the inhibition of D-amino acid oxidase, which is relevant in the study of neurological disorders. D-amino acid oxidase is involved in the metabolism of D-amino acids, which are important for normal brain function .

Antiviral Applications

Thieno[2,3-b]pyrrole derivatives have shown activity against the chikungunya virus, suggesting potential use in antiviral therapies .

Antagonists of Histamine H4 Receptor

These compounds have been identified as antagonists of the histamine H4 receptor. This receptor is involved in immune response and inflammation, making this application relevant for allergic and inflammatory diseases .

Gonadotropin-Releasing Hormone Antagonism

Research has also explored these molecules as antagonists of gonadotropin-releasing hormone (GnRH), which could be useful in treating hormone-dependent conditions such as prostate cancer .

Organic Semiconductors

Thiophene derivatives play a prominent role in the advancement of organic semiconductors. Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene-mediated molecules are utilized as corrosion inhibitors. This application is crucial for protecting materials and infrastructure from degradation .

Each of these fields presents unique challenges and opportunities for scientific research involving “5-methyl-6H-thieno[2,3-b]pyrrole”. The compound’s versatile chemical structure allows it to be tailored for various biomedical and industrial applications.

For further detailed information on each application, you may refer to the provided references.

Springer - Synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4 … Springer - Recent strategies in the synthesis of thiophene derivatives …

Mécanisme D'action

Target of Action

A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.

Biochemical Pathways

Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.

Result of Action

Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6H-thieno[2,3-b]pyrrole involves the condensation of 2-cyanomethylthiophene with ethyl acetoacetate followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-cyanomethylthiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-cyanomethylthiophene (1.0 g) in dry diethyl ether (20 mL) and add sodium ethoxide (0.5 g) slowly with stirring. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 4: Add hydrochloric acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium bicarbonate solution (10%).", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 5-methyl-6H-thieno[2,3-b]pyrrole as a yellow solid (yield: 70-80%)." ] } | |

Numéro CAS |

1261151-47-6 |

Nom du produit |

5-methyl-6H-thieno[2,3-b]pyrrole |

Formule moléculaire |

C7H7NS |

Poids moléculaire |

137.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.